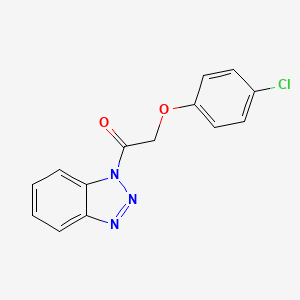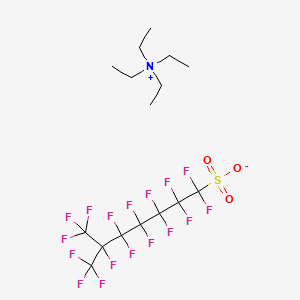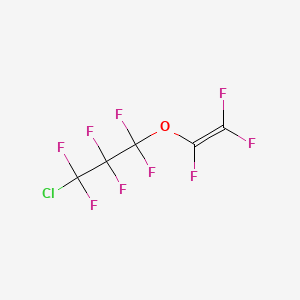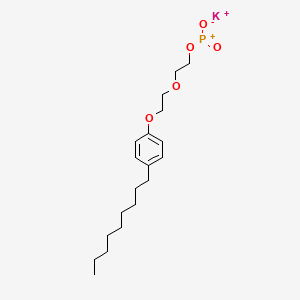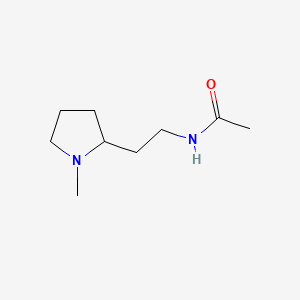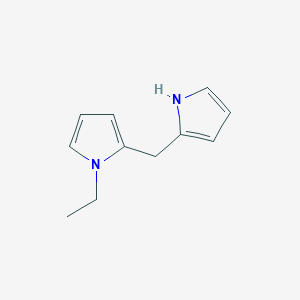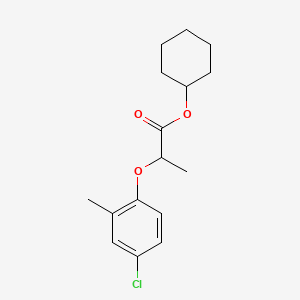
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the substitution of hydrogen atoms at specific positions on the uracil ring with 3-bromo-6-methoxybenzyl and 5-fluoro groups. These modifications impart unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- typically involves multi-step organic reactions. One common approach starts with the preparation of 3-bromo-6-methoxybenzyl chloride, which is then reacted with 5-fluorouracil under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromo-6-methoxybenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to yield dehalogenated products.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include substituted uracil derivatives, dehalogenated uracil, and hydroxylated benzyl derivatives, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical and physical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- involves its interaction with molecular targets, such as enzymes and receptors, within biological systems. The 5-fluoro group is known to enhance the compound’s ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts DNA replication and cell division, leading to potential anticancer effects. Additionally, the 3-bromo-6-methoxybenzyl group may interact with other cellular targets, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
3-Bromo-6-methoxybenzyl derivatives: Compounds with similar benzyl substitutions that exhibit various biological activities.
Other substituted uracils: Compounds with different substituents on the uracil ring, each with unique chemical and biological properties.
Uniqueness
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- is unique due to the combination of the 5-fluoro and 3-bromo-6-methoxybenzyl groups, which impart distinct chemical reactivity and biological activity
Propiedades
Número CAS |
102613-17-2 |
|---|---|
Fórmula molecular |
C12H10BrFN2O3 |
Peso molecular |
329.12 g/mol |
Nombre IUPAC |
3-[(5-bromo-2-methoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10BrFN2O3/c1-19-10-3-2-8(13)4-7(10)6-16-11(17)9(14)5-15-12(16)18/h2-5H,6H2,1H3,(H,15,18) |
Clave InChI |
QIUQDSYVXRAEBY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)CN2C(=O)C(=CNC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


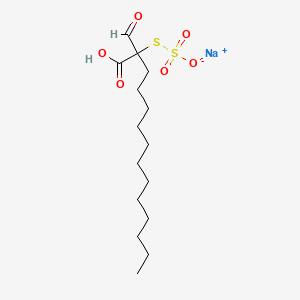
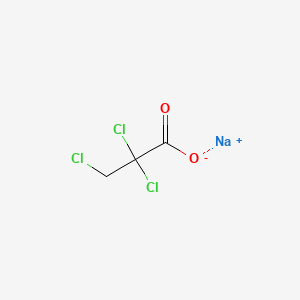
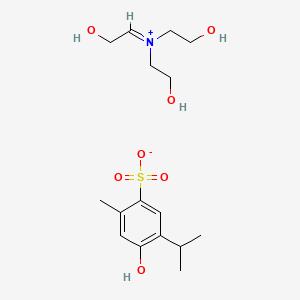
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)

